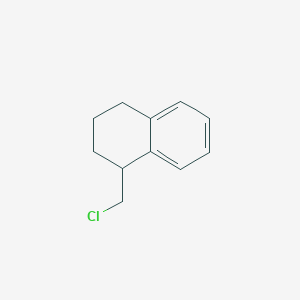

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), Lewis acids (e.g., AlCl3), solvents (e.g., CH2Cl2).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), inert atmosphere.

Major Products:

- Substituted derivatives (e.g., amines, ethers, thioethers).

- Oxidized products (e.g., aldehydes, carboxylic acids).

- Reduced products (e.g., methyl derivatives).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H13Cl

- Molecular Weight : 220.70 g/mol

- CAS Number : 861094-02-2

The compound features a tetrahydronaphthalene core with a chloromethyl substituent, which enhances its reactivity in nucleophilic substitution reactions. This reactivity is crucial for its application in synthesizing more complex organic molecules.

Scientific Research Applications

-

Organic Synthesis :

- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is widely used as an intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for further functionalization through nucleophilic attack.

- It can be utilized to produce derivatives that exhibit biological activity, including antimicrobial and anticancer properties .

-

Medicinal Chemistry :

- The compound’s derivatives are being researched for their potential therapeutic effects. Studies indicate that it can serve as a building block for pharmaceuticals targeting various diseases .

- Its application in drug development is particularly noteworthy due to the ability to modify the chloromethyl group to enhance biological activity and selectivity against specific targets.

- Material Science :

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The chloromethyl group was modified to create derivatives that showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a promising pathway for developing new antibiotics .

Case Study 2: Drug Development for Cancer Treatment

Research has focused on the derivatives of this compound in the context of cancer therapeutics. One derivative was tested in vitro against various cancer cell lines, showing selective cytotoxicity. This study highlights its potential as a scaffold for designing anticancer drugs .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Medicinal Chemistry | Development of pharmaceuticals targeting microbial infections and cancer |

| Material Science | Production of specialty chemicals and polymers |

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom. The compound’s reactivity is influenced by the electronic and steric effects of the tetrahydronaphthalene ring system .

Comparación Con Compuestos Similares

Benzyl Chloride: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.

1-(Chloromethyl)naphthalene: Similar but with a fully aromatic naphthalene ring, affecting its chemical behavior.

Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a chloromethyl group and a partially saturated naphthalene ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Actividad Biológica

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 861094-02-2) is a chlorinated derivative of tetrahydronaphthalene, a bicyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its chloromethyl group attached to a tetrahydronaphthalene framework. This structural configuration enables it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloromethyl group can interact with enzyme active sites, potentially inhibiting their function. For instance, similar compounds have demonstrated anti-acetylcholinesterase activity.

- Receptor Binding : The compound may bind to specific receptors in biological systems, influencing signal transduction pathways. This binding can lead to alterations in cellular responses and physiological effects.

- Radical Scavenging : Some studies have indicated that related tetrahydronaphthalene derivatives exhibit significant radical scavenging activities, which could be beneficial in mitigating oxidative stress .

Antimicrobial Activity

Research has shown that derivatives of tetrahydronaphthalene possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its potential anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell proliferation and survival .

Study on Anticancer Activity

A significant study evaluated the effects of tetrahydronaphthalene derivatives on cancer cell lines. The results indicated that these compounds could inhibit the growth of various cancer types by inducing apoptosis and inhibiting cell migration. Specifically, this compound was found to exhibit IC50 values in the micromolar range against certain cancer cell lines .

Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial & Anticancer | Enzyme inhibition & receptor binding |

| Benzimidazole Derivatives | Anticancer & Antimicrobial | DNA intercalation |

| Furan Derivatives | Antimicrobial | Membrane disruption |

Propiedades

IUPAC Name |

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICFNHGBZXNUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.